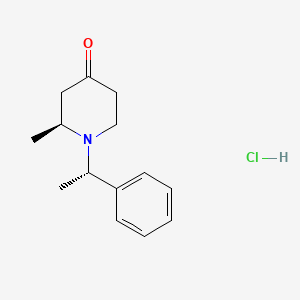![molecular formula C26H14Br2 B14799319 3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
3,11-Dibromodibenzo[g,p]chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dibromodibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14Br2 This compound is characterized by its two bromine atoms attached at the 3 and 11 positions of the dibenzo[g,p]chrysene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,11-Dibromodibenzo[g,p]chrysene can be synthesized through a multi-step process involving the bromination of dibenzo[g,p]chrysene. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where precise control of temperature, pressure, and reagent concentrations is maintained to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3,11-Dibromodibenzo[g,p]chrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the parent dibenzo[g,p]chrysene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Various substituted dibenzo[g,p]chrysene derivatives.
Oxidation Products: Quinones and other oxygenated compounds.
Reduction Products: Dibenzo[g,p]chrysene.
Aplicaciones Científicas De Investigación
3,11-Dibromodibenzo[g,p]chrysene has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of graphene nanoribbons through chemical vapor deposition (CVD) techniques.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Chemical Sensors: Its ability to undergo specific chemical reactions allows it to be used in the development of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism by which 3,11-dibromodibenzo[g,p]chrysene exerts its effects is primarily through its ability to participate in π-π stacking interactions and form stable π-conjugated systems. These interactions are crucial in the formation of graphene nanoribbons and other π-conjugated materials. The bromine atoms facilitate further functionalization, enabling the compound to be tailored for specific applications.
Comparación Con Compuestos Similares
- 1,9-Dibromodibenzo[g,p]chrysene
- 4,10-Dibromodibenzo[def,mno]chrysene
Comparison: 3,11-Dibromodibenzo[g,p]chrysene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 1,9-dibromodibenzo[g,p]chrysene, the 3,11-isomer may exhibit different electronic properties and reactivity patterns. Similarly, 4,10-dibromodibenzo[def,mno]chrysene has distinct substitution patterns that affect its applications in material science and organic electronics .
Propiedades
Fórmula molecular |
C26H14Br2 |
|---|---|
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
5,18-dibromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15(20),16,18,21,23,25-tridecaene |
InChI |
InChI=1S/C26H14Br2/c27-15-9-11-21-23(13-15)17-5-1-3-7-19(17)25-22-12-10-16(28)14-24(22)18-6-2-4-8-20(18)26(21)25/h1-14H |
Clave InChI |
QEBGSHUTWNZUNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
![N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14799267.png)
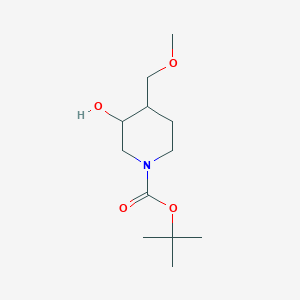
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
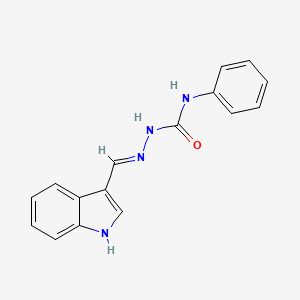

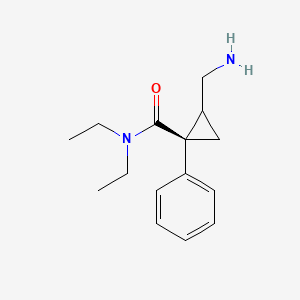
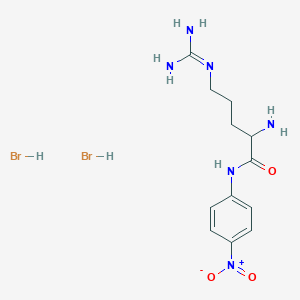
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)
![[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B14799297.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
